1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol
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Overview
Description
1-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a triazole ring substituted with dimethyl groups
Preparation Methods
The synthesis of 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with piperidin-4-ol under specific conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or piperidine ring is substituted with different functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can introduce various functional groups into the triazole or piperidine rings .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Research has shown that triazole derivatives, including this compound, exhibit biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s biological activities have led to investigations into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The triazole ring’s ability to form hydrogen bonds and interact with various biological targets is a key factor in its mechanism of action .
Comparison with Similar Compounds
1-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
3,5-Dimethyl-1,2,4-triazole: Similar to the compound but lacks the piperidine ring, which may affect its biological activity.
1-(1,2,4-Triazol-1-yl)-3-(4-chlorophenyl)propan-2-ol: Another triazole derivative with different substituents, used as an antifungal agent.
The uniqueness of this compound lies in its combination of the triazole and piperidine rings, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-8-11-12-10(13(8)2)7-14-5-3-9(15)4-6-14/h9,15H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITFZTLMXOFZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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